3-Bromo-2-fluorobenzoyl chloride CAS number 374554-41-3
3-Bromo-2-fluorobenzoyl chloride CAS number 374554-41-3
An In-Depth Technical Guide to 3-Bromo-2-fluorobenzoyl Chloride (CAS 374554-41-3): Synthesis, Reactivity, and Applications
Introduction
3-Bromo-2-fluorobenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a pivotal intermediate in modern organic synthesis. Its unique trifunctional nature—possessing a reactive acyl chloride, a synthetically versatile bromine atom, and a modulating fluorine substituent—makes it an invaluable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and strategic applications, particularly in the synthesis of novel pharmaceutical agents and advanced materials.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation. 3-Bromo-2-fluorobenzoyl chloride is a reactive compound that must be handled with appropriate care.
Compound Data Summary
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 374554-41-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃BrClFO | [1][2][3][4] |
| Molecular Weight | 237.45 g/mol | [2][3][4] |
| MDL Number | MFCD09864687 | [1][4] |
| Appearance | Not specified, but related compounds are typically liquids or low-melting solids. | |
| Primary Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation. | [1] |
Reactivity and Stability
The primary reactivity concern for 3-Bromo-2-fluorobenzoyl chloride is its sensitivity to moisture.[1] The acyl chloride functional group readily hydrolyzes upon contact with water to form the corresponding carboxylic acid (3-bromo-2-fluorobenzoic acid) and hydrochloric acid gas. This reaction is exothermic. The compound is also incompatible with strong bases and alcohols.[6]
Under anhydrous conditions and stored under an inert atmosphere (e.g., nitrogen or argon), the compound is stable at normal room temperatures.[1][4] Thermal decomposition, especially under confinement, can be hazardous and may generate toxic gases including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[1]
Safety and Handling Protocol
Due to its corrosive and lachrymatory nature, strict safety protocols must be followed.[1]
-
Engineering Controls : All manipulations must be performed in a well-ventilated chemical fume hood.[1][7] An emergency eyewash station and safety shower must be immediately accessible.[1]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles in combination with a face shield are mandatory.[1][7]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).[1]
-
Skin and Body Protection : A flame-retardant lab coat and appropriate protective clothing are required. Safety shoes should be worn.[1]
-
Respiratory Protection : If there is a risk of inhalation, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1][7]
-
-
Handling : Avoid all contact with skin and eyes. Do not breathe vapors, mist, or fumes.[1] The container should be kept tightly closed and under an inert atmosphere.[1]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7]
Synthesis of 3-Bromo-2-fluorobenzoyl Chloride
The most direct and common method for preparing 3-Bromo-2-fluorobenzoyl chloride is through the chlorination of the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[8][9]
Causality of Reagent Choice
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Thionyl Chloride (SOCl₂) : This reagent is preferred for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] This facilitates their removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification.
-
Catalytic DMF : A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic species that is more reactive towards the carboxylic acid than thionyl chloride itself.[10]
-
Anhydrous Conditions : The exclusion of water is critical. All glassware must be oven- or flame-dried, and anhydrous solvents should be used. Any moisture will hydrolyze both the thionyl chloride reagent and the 3-Bromo-2-fluorobenzoyl chloride product.[8]
Experimental Protocol: Synthesis from 3-Bromo-2-fluorobenzoic Acid
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Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 3-bromo-2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition : Suspend the acid in an anhydrous inert solvent such as toluene or dichloromethane, or alternatively, run the reaction neat.[8] Add a catalytic amount of DMF (1-2 drops).
-
Chlorination : Under a fume hood, slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.[8]
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (approx. 79°C for neat SOCl₂).[8] Maintain reflux for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.[8]
-
Workup and Purification :
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
The crude 3-Bromo-2-fluorobenzoyl chloride can often be used directly in the next step or purified further by vacuum distillation.[11]
-
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 3-Bromo-2-fluorobenzoyl chloride.
Core Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-2-fluorobenzoyl chloride stems from its ability to participate in a variety of transformations, making it a versatile hub for building molecular complexity.
Amide Bond Formation
The formation of amides via reaction with primary or secondary amines is one of the most fundamental and widespread applications of acyl chlorides in medicinal chemistry.[12] The high electrophilicity of the acyl chloride carbon makes this reaction rapid and high-yielding.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group. An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[12][13]
-
Amine Solution : In a dry reaction vessel, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).[12]
-
Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Acyl Chloride Addition : Slowly add a solution of 3-Bromo-2-fluorobenzoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup : Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[12]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide (e.g., 3-bromo-2-fluorobenzamide[14]) can be purified by recrystallization or column chromatography on silica gel.[12]
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